molecular formula C13H17NO2 B1657359 phenyl N-cyclohexylcarbamate CAS No. 56379-88-5

phenyl N-cyclohexylcarbamate

Cat. No.: B1657359
CAS No.: 56379-88-5
M. Wt: 219.28 g/mol
InChI Key: GJQFJYAVSJYAOW-UHFFFAOYSA-N
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Description

Phenyl N-cyclohexylcarbamate is an organic compound with the molecular formula C13H17NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a phenyl group and a cyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl N-cyclohexylcarbamate can be synthesized through several methods. One common method involves the reaction of cyclohexanol with phenyl isocyanate in the presence of a catalytic amount of hydrochloric acid. This reaction proceeds under mild conditions and avoids the use of highly toxic and corrosive reagents such as phosgene .

Industrial Production Methods: In industrial settings, this compound can be produced using a similar approach but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Phenyl N-cyclohexylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl N-cyclohexylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl N-cyclohexylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, its phenyl and cyclohexyl groups can interact with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Phenyl N-cyclohexylcarbamate can be compared with other carbamate derivatives such as:

  • Phenyl N-methylcarbamate
  • Phenyl N-ethylcarbamate
  • Cyclohexyl N-methylcarbamate

Uniqueness: this compound is unique due to the presence of both a phenyl group and a cyclohexyl group, which confer distinct chemical and physical properties. These groups influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

Phenyl N-cyclohexylcarbamate, also known as URB597, is a compound that has garnered attention for its biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme plays a crucial role in the metabolism of endocannabinoids, which are lipid-based neurotransmitters that influence various physiological processes. The following sections outline the synthesis, biological activity, mechanisms of action, and relevant case studies related to this compound.

Synthesis and Structural Characteristics

This compound is synthesized through the reaction of 4-(aminomethyl)phenol with phenylchloroformate. The resulting compound exhibits a triclinic crystal structure characterized by hydrogen bonding interactions that contribute to its stability and biological activity .

The molecular formula for this compound is C13H17NO2C_{13}H_{17}NO_2, with a molecular weight of approximately 219.28 g/mol. The compound's structure allows it to interact selectively with FAAH, making it a potent inhibitor within its class.

This compound acts primarily by irreversibly inhibiting FAAH, thereby increasing the levels of endocannabinoids such as anandamide (AEA). The inhibition occurs through covalent modification of the enzyme's active site, leading to enhanced signaling through cannabinoid receptors and other pathways associated with pain modulation and neuroprotection .

Table 1: Inhibition Potency of this compound

CompoundTarget EnzymeIC50 (nM)Reference
URB597FAAH3.6
URB597FAAH (human)240
URB597FAAH (rat)14

Effects on Stem Cell Migration

Recent studies have demonstrated that this compound enhances stem cell migration through activation of peroxisome proliferator-activated receptor alpha (PPARα). This effect is mediated by the phosphorylation of MAPK pathways, suggesting potential applications in regenerative medicine .

Modulation of Lipid Mediators

In hypertensive animal models, administration of URB597 resulted in modifications to redox balance and phospholipid metabolism in the brain. This indicates its potential role in neuroprotection and modulation of oxidative stress-related conditions .

Case Studies

  • Animal Model Studies : In a study involving spontaneously hypertensive rats (SHR), chronic treatment with URB597 led to increased levels of AEA and changes in oxidative stress markers. These findings suggest that FAAH inhibitors like this compound may have therapeutic implications for managing hypertension and associated neurological disorders .
  • In Vitro Studies : Various in vitro experiments have shown that this compound can significantly inhibit FAAH activity in both rat and human models, with varying potencies observed based on structural modifications .

Properties

IUPAC Name

phenyl N-cyclohexylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQFJYAVSJYAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971810
Record name Phenyl hydrogen cyclohexylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56379-88-5
Record name NSC128823
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl hydrogen cyclohexylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYL N-CYCLOHEXYLCARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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